2-Chloro-3,6-bis(trifluoromethyl)aniline
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Overview
Description
2-Chloro-3,6-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4ClF6N It is characterized by the presence of two trifluoromethyl groups and a chlorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl groups and a chlorine atom onto an aniline ring. One common method is the direct chlorination of 3,6-bis(trifluoromethyl)aniline using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-bis(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Chloro-3,6-bis(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It can be explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, and in materials science for developing advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-bis(trifluoromethyl)aniline depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can participate in specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2-Chloro-3-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
2-Chloro-3,6-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds with only one trifluoromethyl group. These properties include increased lipophilicity, enhanced metabolic stability, and potential for unique biological activity.
Properties
IUPAC Name |
2-chloro-3,6-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N/c9-5-3(7(10,11)12)1-2-4(6(5)16)8(13,14)15/h1-2H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJTESEYRBHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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